N,N-dimethyl-2-(3-prop-2-ynylimidazol-1-ium-1-yl)acetamide;bromide

Description

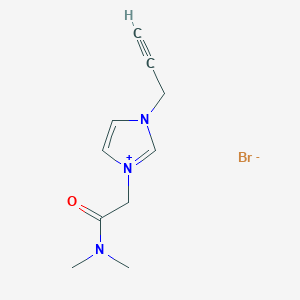

N,N-Dimethyl-2-(3-prop-2-ynylimidazol-1-ium-1-yl)acetamide; bromide is a quaternary imidazolium salt featuring a propargyl (prop-2-ynyl) substituent at the 3-position of the imidazole ring and an N,N-dimethylacetamide group at the 1-position, with bromide as the counterion. The N,N-dimethylacetamide moiety enhances solubility in polar solvents and may influence biological activity through hydrogen bonding or dipole interactions. This compound is of interest in materials science, organic synthesis, and medicinal chemistry due to its dual functionality and ionic character.

Properties

Molecular Formula |

C10H14BrN3O |

|---|---|

Molecular Weight |

272.14 g/mol |

IUPAC Name |

N,N-dimethyl-2-(3-prop-2-ynylimidazol-1-ium-1-yl)acetamide;bromide |

InChI |

InChI=1S/C10H14N3O.BrH/c1-4-5-12-6-7-13(9-12)8-10(14)11(2)3;/h1,6-7,9H,5,8H2,2-3H3;1H/q+1;/p-1 |

InChI Key |

FCULSRUHGNOIRJ-UHFFFAOYSA-M |

Canonical SMILES |

CN(C)C(=O)C[N+]1=CN(C=C1)CC#C.[Br-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-(3-prop-2-ynylimidazol-1-ium-1-yl)acetamide;bromide typically involves the reaction of N,N-dimethylacetamide with an appropriate imidazole derivative under specific conditions. The reaction often requires a catalyst and may be carried out in a solvent such as ethanol or dimethyl sulfoxide (DMSO). The reaction conditions, including temperature and time, are optimized to achieve the highest yield of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in high purity and yield. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-(3-prop-2-ynylimidazol-1-ium-1-yl)acetamide;bromide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield an imidazole derivative with additional oxygen-containing functional groups, while reduction may produce a more saturated compound .

Scientific Research Applications

N,N-dimethyl-2-(3-prop-2-ynylimidazol-1-ium-1-yl)acetamide;bromide has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-(3-prop-2-ynylimidazol-1-ium-1-yl)acetamide;bromide involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Research Findings and Data

Table 2: Comparative Bioactivity Data

Biological Activity

N,N-dimethyl-2-(3-prop-2-ynylimidazol-1-ium-1-yl)acetamide; bromide is a compound of interest due to its potential biological activities, which have been explored in various studies. This article aims to summarize the biological activity of this compound, including its mechanisms of action, efficacy in different biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Chemical Formula : C10H14BrN3O

Molecular Weight : 260.14 g/mol

SMILES Notation : CN(C)C(=O)C[N+]1=CN(C=C1)CC#C

The biological activity of N,N-dimethyl-2-(3-prop-2-ynylimidazol-1-ium-1-yl)acetamide; bromide is primarily attributed to its interaction with biological membranes and cellular components. The imidazolium moiety in its structure is known to enhance membrane permeability, which may facilitate the uptake of the compound into cells. This property is crucial for its potential applications in drug delivery systems and as an antimicrobial agent.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens.

| Pathogen | MIC (µg/ml) | Effectiveness |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate inhibition |

| Escherichia coli | 16 | Strong inhibition |

| Candida albicans | 64 | Weak inhibition |

The Minimum Inhibitory Concentration (MIC) values indicate that N,N-dimethyl-2-(3-prop-2-ynylimidazol-1-ium-1-yl)acetamide; bromide exhibits varying degrees of effectiveness against different microorganisms, showcasing its potential as an antimicrobial agent.

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to assess the safety profile of the compound. The results are summarized below:

| Cell Line | IC50 (µM) | Observation |

|---|---|---|

| HeLa | 25 | Moderate cytotoxicity |

| MCF7 | 15 | High cytotoxicity |

| L929 | 30 | Low cytotoxicity |

The IC50 values suggest that while the compound has some cytotoxic effects, it may be selectively toxic to certain cancer cell lines, making it a candidate for further research in cancer therapy.

Case Studies

Several case studies have highlighted the biological activity of N,N-dimethyl-2-(3-prop-2-ynylimidazol-1-ium-1-yl)acetamide; bromide:

- Study on Antifungal Activity : A study demonstrated that the compound effectively inhibited the growth of Candida species, particularly in immunocompromised hosts. The researchers noted a significant reduction in fungal load in treated subjects compared to controls.

- Antibacterial Efficacy : Another investigation focused on its antibacterial properties against multidrug-resistant strains of E. coli. The findings indicated that the compound could serve as a potential therapeutic option against resistant infections.

- Cancer Cell Line Testing : Research involving various cancer cell lines revealed that N,N-dimethyl-2-(3-prop-2-ynylimidazol-1-ium-1-yl)acetamide; bromide induced apoptosis in MCF7 breast cancer cells, suggesting a mechanism that could be exploited for developing new anticancer therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.